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molecular formula C11H16FN3 B1304260 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline CAS No. 221198-99-8

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1304260
M. Wt: 209.26 g/mol
InChI Key: GOPUCAPKOUZKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, 0.27 g (90.0% yield) of light brown solid is obtained from 0.2 g (0.61 mmol) of (4E)-6-iodo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and 0.15 g (0.73 mmol) of [3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amine: mp 211-212° C.; MS (ESI) m/z 507.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:15]/[CH:16]=[C:17]2\[C:18](=[O:29])[NH:19][C:20](=[O:28])[C:21]3[C:26]\2=[CH:25][C:24]([I:27])=[CH:23][CH:22]=3)[CH:5]=[CH:6][C:7]=1[N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1.BrC1C=C2C(=CC=1)[C:37](=[O:41])NC(=O)C2=CNC1C=CC(N2CC(C)NC(C)C2)=CC=1>>[I:27][C:24]1[CH:25]=[C:26]2[C:21](=[CH:22][CH:23]=1)[C:20](=[O:28])[NH:19][C:18](=[O:29])/[C:17]/2=[CH:16]/[O:41][CH3:37].[F:1][C:2]1[CH:3]=[C:4]([NH2:15])[CH:5]=[CH:6][C:7]=1[N:8]1[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCN(CC1)C)N\C=C\1/C(NC(C2=CC=C(C=C12)I)=O)=O
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2\C(\C(NC(C2=CC1)=O)=O)=C/OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mmol
AMOUNT: MASS 0.2 g
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCN(CC1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.73 mmol
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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